Succionato de solifenacina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

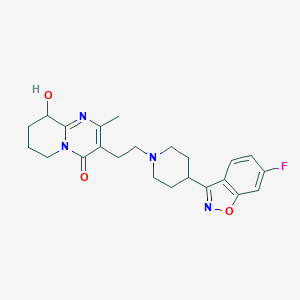

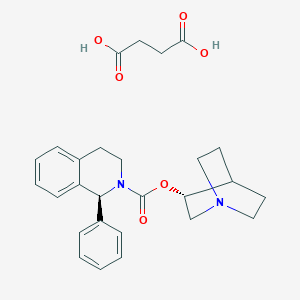

A quinuclidine and tetrahydroisoquinoline derivative and selective M3 MUSCARINIC ANTAGONIST. It is used as a UROLOGIC AGENT in the treatment of URINARY INCONTINENCE.

Aplicaciones Científicas De Investigación

Tratamiento de la vejiga hiperactiva

Succionato de solifenacina: se utiliza principalmente en el tratamiento de los síntomas de vejiga hiperactiva (VHA). Actúa como un antagonista selectivo del receptor M3, que ayuda a relajar los músculos de la vejiga, lo que reduce la urgencia urinaria, la incontinencia y la frecuencia .

Incontinencia urinaria en mujeres posmenopáusicas

Las investigaciones han demostrado que el This compound, en combinación con terapia estrogénica local, puede ser eficaz para tratar la incontinencia urinaria en mujeres posmenopáusicas. Se ha descubierto que esta terapia combinada mejora las sensaciones subjetivas y la calidad de vida .

Aplicaciones de la química analítica

En el campo de la química analítica, el This compound ha sido objeto de estudios para su determinación en formas farmacéuticas. Se han desarrollado métodos espectrofotométricos para su cuantificación, que son cruciales para el control de calidad en las industrias farmacéuticas .

Estabilidad de la formulación farmacéutica

Se ha preparado un nuevo comprimido bioequivalente de This compound utilizando una técnica de compresión directa. Este método mejora la estabilidad química del fármaco, asegurando su eficacia y seguridad con el tiempo .

Enmascaramiento del sabor en comprimidos de desintegración oral

This compound: se ha incorporado en comprimidos de desintegración oral (ODT) con una capa gelificante-hinchable para enmascarar su sabor desagradable y garantizar una rápida liberación del fármaco. Esta aplicación es significativa para el cumplimiento y la comodidad del paciente .

Estudios de farmacocinética y bioequivalencia

Se han realizado estudios para comparar los perfiles farmacocinéticos de diferentes formulaciones de This compound. Estos estudios aseguran que las nuevas formulaciones son bioequivalentes a las existentes, lo que significa que funcionan igual de eficazmente .

Sistemas avanzados de administración de fármacos

El desarrollo de partículas funcionales de This compound integradas en una capa gelificante-hinchable representa un avance en los sistemas de administración de fármacos. Esta tecnología tiene como objetivo mejorar el inicio de la acción y la experiencia terapéutica general .

Análisis de control de calidad

This compound: está sujeto a un riguroso análisis de control de calidad para garantizar la seguridad y eficacia del fármaco. El desarrollo de métodos espectrofotométricos sensibles y precisos para su determinación es un aspecto clave de este proceso .

Mecanismo De Acción

Target of Action

Solifenacin succinate primarily targets the muscarinic receptors . It has the highest affinity for M3, M1, and M2 muscarinic receptors . In the bladder, 80% of the muscarinic receptors are M2, while 20% are M3 .

Mode of Action

Solifenacin succinate is a competitive muscarinic receptor antagonist . It antagonizes the M2 and M3 muscarinic receptors in the bladder . The antagonism of the M3 receptor prevents contraction of the detrusor muscle, while antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder .

Pharmacokinetics

It is 93–96% plasma protein bound and probably crosses the blood-brain barrier . Solifenacin succinate is eliminated mainly through hepatic metabolism via cytochrome P450 (CYP) 3A4 , with about only 7% (3–13%) of the dose being excreted unchanged in the urine . The terminal elimination half-life ranges from 33 to 85 hours, permitting once-daily administration .

Result of Action

The molecular and cellular effects of Solifenacin succinate’s action result in the relaxation of the bladder muscle . This reduces the feeling of urgency, the frequency of urination, and instances of urge incontinence .

Action Environment

Environmental factors such as the presence of other drugs can influence the action of Solifenacin succinate. For instance, the concomitant use of ketoconazole, a strong CYP3A4 inhibitor, significantly increased the exposure of Solifenacin . Additionally, exposure to Solifenacin is increased about 1.2-fold in elderly subjects and about 2-fold in subjects with moderate hepatic and severe renal impairment .

Safety and Hazards

Solifenacin may cause serious types of allergic reactions called angioedema and anaphylaxis, which may be life-threatening and require immediate medical attention . It may also cause severe stomach pain, constipation for 3 days or longer, pain or burning when you urinate, headache, confusion, drowsiness, hallucinations, vision changes, eye pain, or seeing halos around lights .

Análisis Bioquímico

Biochemical Properties

Solifenacin succinate interacts primarily with muscarinic receptors, specifically the M2 and M3 subtypes . It acts as a competitive antagonist, blocking the action of acetylcholine, a neurotransmitter that mediates various physiological responses including contraction of smooth muscles . Solifenacin succinate’s interaction with these receptors inhibits the contractions of the urinary bladder smooth muscle, thereby alleviating symptoms of overactive bladder .

Cellular Effects

Solifenacin succinate exerts its effects on various types of cells, particularly the smooth muscle cells of the urinary bladder . By blocking the muscarinic receptors on these cells, solifenacin succinate prevents the contractions of the detrusor muscles in the urinary bladder wall, leading to a relaxation of the bladder and a decrease in urinary urgency and nocturia . This can also lead to side effects such as dry mouth and constipation .

Molecular Mechanism

The molecular mechanism of action of solifenacin succinate involves its binding to muscarinic receptors, where it acts as a competitive antagonist . This means that it competes with acetylcholine for the same binding site on the receptor. When solifenacin succinate binds to the receptor, it prevents acetylcholine from binding and exerting its effects, thereby inhibiting the downstream signaling pathways that lead to bladder muscle contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of solifenacin succinate have been observed to change over time. For instance, in a study involving children with overactive bladder, it was found that solifenacin succinate achieved a complete response rate of over 50% in just 2 weeks . Furthermore, the full therapeutic effects of solifenacin succinate occur after 2-4 weeks of treatment and are maintained upon long-term therapy .

Dosage Effects in Animal Models

In animal models, the effects of solifenacin succinate have been observed to vary with different dosages. For instance, in a study involving cerebral infarcted rats, solifenacin succinate was found to dose-dependently increase bladder capacity and voided volume at doses of 0.03 mg/kg or more .

Metabolic Pathways

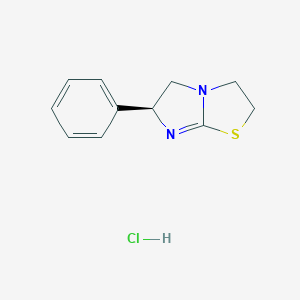

Solifenacin succinate is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) 3A4 enzyme pathway . The primary metabolic routes of solifenacin succinate include N-oxidation of the quinuclidin ring and 4R-hydroxylation of the tetrahydroisoquinoline ring . Only solifenacin succinate and the 4R-hydroxy metabolite are pharmacologically active .

Transport and Distribution

Solifenacin succinate is highly distributed to non-CNS tissues, having a mean steady-state volume of distribution of 600L . It is approximately 98% bound to plasma proteins, principally to α1-acid glycoprotein . Solifenacin succinate probably crosses the blood-brain barrier .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Solifenacin succinate involves the esterification of Solifenacin with succinic acid. The reaction is carried out in the presence of a suitable catalyst and a dehydrating agent to promote the formation of the ester bond. The final product is then purified by recrystallization or other suitable methods.", "Starting Materials": [ "Solifenacin", "Succinic acid", "Catalyst (e.g. p-toluenesulfonic acid)", "Dehydrating agent (e.g. thionyl chloride)" ], "Reaction": [ "Solifenacin and succinic acid are mixed in the presence of a catalyst and a dehydrating agent.", "The mixture is heated under reflux to promote the formation of the ester bond.", "The reaction mixture is then cooled and the product is isolated by filtration or other suitable methods.", "The crude product is purified by recrystallization or other suitable methods to obtain Solifenacin succinate." ] } | |

Número CAS |

242478-38-2 |

Fórmula molecular |

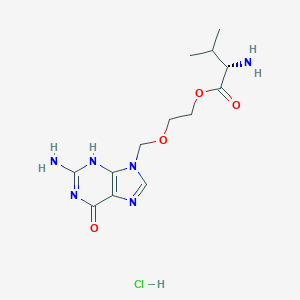

C27H32N2O6 |

Peso molecular |

480.6 g/mol |

Nombre IUPAC |

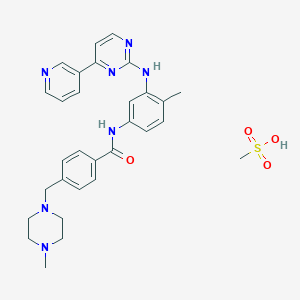

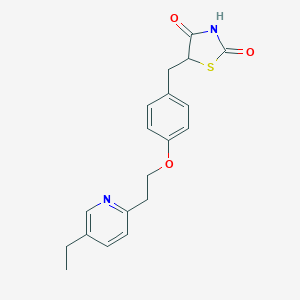

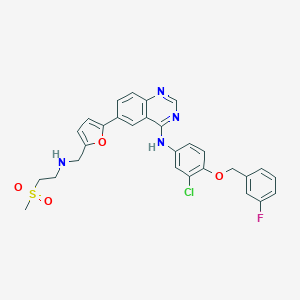

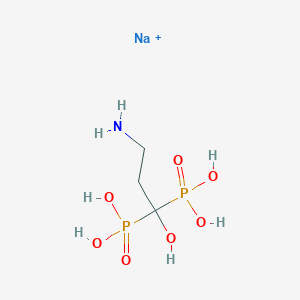

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid |

InChI |

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22?;/m0./s1 |

Clave InChI |

RXZMMZZRUPYENV-GYFCLUQUSA-N |

SMILES isomérico |

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |

SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |

SMILES canónico |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |

Apariencia |

Assay:≥98%A crystalline solid |

Pictogramas |

Irritant |

Sinónimos |

2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-1-phenyl-,1- azabicyclo(2.2.2)oct-3-yl ester, (R-(R*,S*))- 905, YM quinuclidin-3'-yl-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate monosuccinate solifenacin solifenacin succinate Succinate, Solifenacin vesicare YM 905 YM905 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.